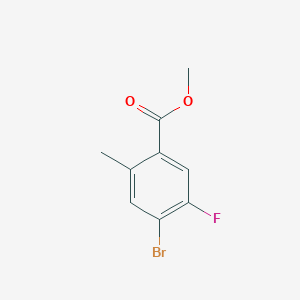

Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Overview

Description

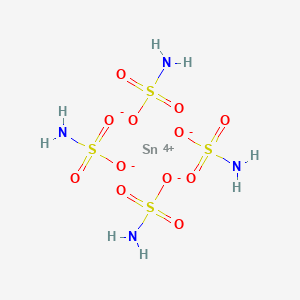

“Methyl 4-Bromo-5-fluoro-2-methylbenzoate” is a chemical compound with the CAS Number: 1352889-89-4 . It has a molecular weight of 247.06 and its molecular formula is C9H8BrFO2 .

Molecular Structure Analysis

The InChI code for “Methyl 4-Bromo-5-fluoro-2-methylbenzoate” is 1S/C9H8BrFO2/c1-5-3-7 (10)8 (11)4-6 (5)9 (12)13-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 4-Bromo-5-fluoro-2-methylbenzoate” is a solid or semi-solid or lump or liquid at room temperature . The exact mass is 245.96900 and it has a LogP value of 2.68320 , which indicates its lipophilicity.Scientific Research Applications

Pharmaceutical Research

Methyl 4-Bromo-5-fluoro-2-methylbenzoate: is utilized in pharmaceutical research for the synthesis of complex molecules. Its halogenated structure makes it a valuable intermediate in the creation of various pharmacologically active compounds. For instance, it can be used to develop new classes of anti-inflammatory drugs or antibiotics by exploiting its reactivity in substitution reactions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s particularly useful in cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis. Researchers leverage its bromine and fluorine atoms for selective transformations, leading to the production of diverse organic compounds .

Material Science

The role of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in material science is linked to its potential as a precursor for advanced materials. Its molecular structure could be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation under UV light .

Analytical Chemistry

Analytical chemists may employ Methyl 4-Bromo-5-fluoro-2-methylbenzoate as a standard or reagent in chromatography and spectrometry. Its unique signature helps in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

In biochemistry, this compound’s derivatives could be used to study enzyme-substrate interactions or to inhibit specific biochemical pathways. Its incorporation into larger biomolecules can help in understanding the function of biological systems at a molecular level .

Environmental Research

Methyl 4-Bromo-5-fluoro-2-methylbenzoate: may also find applications in environmental research. Scientists can study its breakdown products and their impact on ecosystems. It can serve as a model compound to understand the environmental fate of halogenated organic chemicals .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Methyl 4-Bromo-5-fluoro-2-methylbenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

It is known that the bromo and fluoro groups in the compound can potentially interact with various biological targets, leading to changes in their function .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHVZAULIHMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719187 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Bromo-5-fluoro-2-methylbenzoate | |

CAS RN |

1352889-89-4 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)

![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)

![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)

![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)